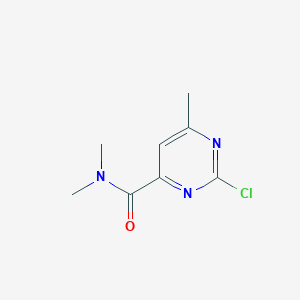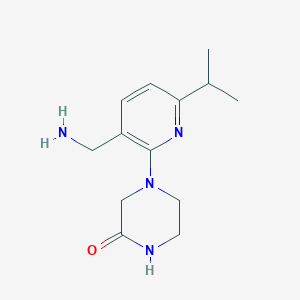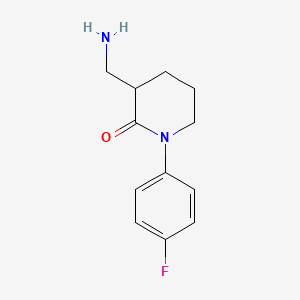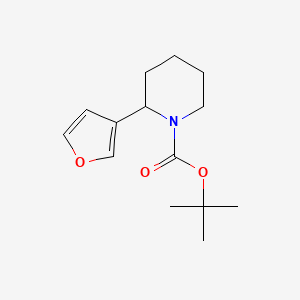
4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chloro group at the 4-position, a methoxyethyl group at the 5-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with chloro and methoxyethyl substituents. One common method is the nucleophilic substitution reaction where a chloro group is introduced to the pyrimidine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-5-(2-methoxyethyl)-2-methylpyrimidine.
Scientific Research Applications
4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro and methoxyethyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(2-methoxyethyl)-2-(1-methoxy-propyl)-pyrimidine
- 4-Chloro-5-(2-methoxyethyl)pyrimidine
Uniqueness
4-Chloro-5-(2-methoxyethyl)-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-5-(2-methoxyethyl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-6-10-5-7(3-4-12-2)8(9)11-6/h5H,3-4H2,1-2H3 |
InChI Key |
RCNKDXVPJBPNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)


![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)





![8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)

